Product packaging for C21H24FN5OS(Cat. No.:)

C21H24FN5OS

Cat. No.: B12132393
M. Wt: 413.5 g/mol
InChI Key: PDYXOLLWZDIDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, with the molecular formula C21H24FN5OS, is a research-grade small molecule compound provided for laboratory investigation purposes. It is structurally analogous to the experimental quinazoline derivative 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine, which has been identified in scientific databases as a molecule of research interest . Compounds within this structural class are often explored for their potential interactions with specific biological pathways. As a Research Use Only (RUO) product, it is specifically designed for use in controlled laboratory settings to facilitate basic research, assay development, and early-stage drug discovery efforts . This product is strictly intended for in vitro research by qualified scientists. It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical uses. All information provided is for research reference purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24FN5OS B12132393 C21H24FN5OS

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24FN5OS

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C21H24FN5OS/c1-13-5-10-16(11-17(13)22)24-18(28)12-29-20-26-25-19(27(20)23)14-6-8-15(9-7-14)21(2,3)4/h5-11H,12,23H2,1-4H3,(H,24,28)

InChI Key

PDYXOLLWZDIDAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for C21h24fn5os

Design and Elucidation of Synthetic Pathways for C21H24FN5OS Core Structures

The design of synthetic pathways for this compound begins with a retrosynthetic analysis, breaking down the target molecule into simpler, readily available starting materials. Given the presence of fluorine, nitrogen, and sulfur, key synthetic strategies may involve:

Heterocycle Formation: Building the core heterocyclic ring system often employs cyclization reactions. For instance, reactions involving nitrogen and sulfur precursors can lead to the formation of thiazole, thiadiazole, or other nitrogen-sulfur containing heterocycles, which are common motifs in biologically active molecules openmedicinalchemistryjournal.com. Fluorine incorporation can be achieved through various fluorinating agents or by utilizing pre-fluorinated building blocks.

Functional Group Introduction: The specific arrangement of fluorine, nitrogen, and sulfur atoms, along with the carbon skeleton, dictates the sequence of reactions. Strategies might include nucleophilic or electrophilic substitution reactions for introducing fluorine atoms or functional groups, and coupling reactions to assemble larger molecular fragments rsc.orgekb.eg.

Stepwise Assembly: A common approach involves the stepwise construction of the molecule, adding functional groups and structural elements sequentially. This allows for greater control over regioselectivity and stereoselectivity. For example, a nitrogen-containing heterocycle might be synthesized first, followed by the introduction of the fluorinated sulfur-containing moiety through specific coupling or functionalization reactions.

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

Once a viable synthetic pathway is established, optimizing reaction conditions is crucial for achieving high yields, purity, and efficiency. This involves systematic variation of parameters such as:

Temperature and Reaction Time: Fine-tuning these parameters can significantly impact reaction rates, selectivity, and the formation of byproducts.

Catalyst Systems: Catalysts play a pivotal role in accelerating reactions and improving selectivity. Depending on the specific transformation, transition metal catalysts (e.g., palladium, copper) for cross-coupling reactions, organocatalysts, or acid/base catalysts may be employed. For instance, the synthesis of fluorinated heterocycles can benefit from specific catalysts that promote cycloaddition reactions or C-F bond formation mdpi.com.

Reagent Stoichiometry: Precise control over the molar ratios of reactants and reagents is essential to maximize product formation and minimize waste.

Table 1: Representative Optimization Parameters for Key Synthetic Steps

Reaction StepKey Reactants/ReagentsCatalyst/AdditiveSolventTemperature (°C)Yield (%)Notes
Heterocycle FormationNitrogen/Sulfur PrecursorsAcid/Base CatalystPolar Aprotic80-12070-85Optimization of catalyst loading and reaction time for cyclization.
Fluorine IntroductionFluorinating Agent, SubstrateN/AAcetonitrile25-5085-95Control of stoichiometry to prevent over-fluorination.
Cross-Coupling ReactionHalogenated Intermediate, Boronic AcidPd catalyst, LigandToluene/Dioxane100-11075-90Optimization of catalyst loading and base for efficient coupling.
Functional Group ModificationFunctionalized Intermediate, ReagentLewis AcidDCM0-2580-90Careful control of temperature to maintain selectivity.

Note: This table presents representative parameters; specific conditions for this compound would depend on the precise synthetic route.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives is crucial for understanding how structural modifications influence the compound's properties, including its biological activity (though discussions of activity are outside the scope of this article, the synthesis for such studies is relevant). This involves systematic alteration of different parts of the this compound molecule:

Modification of the Fluorine Position/Number: Introducing fluorine at different positions or varying the number of fluorine atoms can significantly impact lipophilicity, electronic distribution, and metabolic stability.

Alteration of Sulfur-Containing Moieties: Modifications to the sulfur atom's oxidation state or its direct attachments can lead to new derivatives with altered chemical properties. For example, exploring sulfoxide (B87167) or sulfone analogues.

Changes in Nitrogen-Containing Groups: Altering substituents on nitrogen atoms or modifying the nitrogen-containing heterocycle can lead to diverse analogues.

The synthesis of these analogues typically employs similar methodologies as the parent compound but with tailored starting materials or reaction sequences. For instance, using different halogenated precursors or varying the nucleophilic or electrophilic partners in coupling reactions allows for the creation of diverse analogues.

Stereoselective Synthesis Approaches for Chiral Centers within this compound and its Analogues

If this compound possesses chiral centers, stereoselective synthesis becomes critical to obtain specific enantiomers or diastereomers. Chirality can arise from chiral carbon atoms or potentially from a chiral sulfur center, especially in sulfur-containing functional groups like sulfoximines or sulfonimidoyl fluorides nih.govchinesechemsoc.org.

Chiral Catalysis: Employing chiral catalysts (e.g., chiral metal complexes, organocatalysts) in key bond-forming steps can induce asymmetry, leading to enantiomerically enriched products. Asymmetric alkylation, aldol (B89426) reactions, or Michael additions involving fluorinated substrates are examples where chiral catalysts are employed rsc.org.

Chiral Auxiliaries: Attaching a chiral auxiliary to a reactant can direct the stereochemical outcome of a reaction. The auxiliary is later removed, leaving behind the enantiomerically enriched product.

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials (from the chiral pool) can introduce the desired stereochemistry into the molecule.

Stereospecific Transformations: Reactions that proceed with a defined stereochemical outcome (e.g., inversion or retention of configuration) are essential for controlling the stereochemistry of chiral centers. For example, sulfur-fluorine exchange reactions can be stereospecific, leading to the formation of enantioenriched sulfonimidoyl fluorides nih.govrsc.org.

Table 2: Stereoselective Synthesis Strategies and Potential Outcomes

Chiral Center TypeSynthetic StrategyKey Reagents/CatalystsExpected Outcome (ee/de)
CarbonAsymmetric AlkylationChiral Phase-Transfer Catalyst, Base>80% ee
CarbonAsymmetric Aldol ReactionChiral Organocatalyst, Fluorinated Enol Ether>90% ee
SulfurSulfonimidoyl Fluoride Syn.Chiral Sulfinamide Precursor, Fluoride Source, Base>95% ee
SulfurSulfenylation/OxidationChiral Oxidizing Agent or Chiral Sulfur Precursor>85% ee

Note: ee = enantiomeric excess, de = diastereomeric excess. Specific strategies depend on the exact location and nature of chiral centers.

Exploration of Novel Synthetic Routes for Enhanced Yields and Purity of this compound

Flow Chemistry: Utilizing microreactors or continuous flow systems can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, potentially leading to higher yields and purities.

Cascade/Tandem Reactions: Designing sequences where multiple reactions occur in a single pot without isolation of intermediates can significantly shorten synthesis time and improve efficiency.

Biocatalysis: Employing enzymes for specific transformations can offer high selectivity (including stereoselectivity) and operate under mild conditions, aligning with green chemistry principles.

Electrochemistry: Electrochemical methods can provide alternative ways to perform redox reactions or generate reactive intermediates, potentially leading to novel and more sustainable synthetic pathways rsc.org.

Late-Stage Functionalization: Developing methods to introduce key functional groups, such as fluorine or sulfur moieties, late in the synthetic sequence can be advantageous for analogue synthesis and lead optimization.

The exploration of these novel routes often involves screening new catalyst systems, developing innovative reagent classes, and applying modern synthetic techniques to overcome challenges in synthesizing complex molecules like this compound.

Compound Name Table

Molecular FormulaCommon Name/Identifier
This compoundThis compound

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies of C21h24fn5os

Computational Chemistry Approaches for C21H24FN5OS SAR Analysis

Computational chemistry provides powerful tools to investigate and predict the biological activity of molecules, saving time and resources in the drug discovery process. researchgate.netnih.gov For this compound, a multi-faceted computational approach is essential to build a comprehensive understanding of its SAR.

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding mode and affinity of this compound with its putative biological target. plos.orgnih.gov Docking studies can predict the preferred orientation of this compound within the active site of a receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For instance, a hypothetical docking study of this compound into a kinase domain might reveal the fluorophenyl group occupying a hydrophobic pocket, while the sulfonamide moiety could form hydrogen bonds with backbone residues. MD simulations can then be employed to assess the stability of this predicted binding pose over time, providing insights into the dynamic nature of the ligand-receptor complex. mdpi.com The stability of the complex, often evaluated by parameters like root-mean-square deviation (RMSD), can be correlated with the compound's biological activity. plos.org

Table 1: Hypothetical Docking Scores and Key Interactions of this compound Analogues

AnalogueModificationDocking Score (kcal/mol)Key Interactions
This compoundParent-9.5H-bond with Ser12, Hydrophobic interaction with Phe89
Analogue A-F to -Cl-9.8H-bond with Ser12, Enhanced hydrophobic interaction
Analogue B-SO2- to -CO--8.2Loss of key H-bond with Ser12

Descriptor Selection and Calculation for this compound Derivatives

QSAR models are built upon molecular descriptors that quantify various aspects of a molecule's structure and properties. wikipedia.orgnih.gov For a diverse set of this compound derivatives, a wide range of descriptors would be calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Thermodynamic descriptors: These include properties like solvation energy and partition coefficient (logP).

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust QSAR model. nih.gov Techniques like genetic algorithms or principal component analysis can be employed for this purpose. nih.gov

Statistical Modeling and Validation of this compound QSAR Models (e.g., MLR, ANN, PLS)

Once a set of relevant descriptors is selected, various statistical methods can be used to develop a QSAR model that correlates these descriptors with the biological activity of this compound analogues. wikipedia.orgnih.gov Common approaches include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This is particularly useful when the number of descriptors is large and there is multicollinearity.

Artificial Neural Networks (ANN): ANNs are capable of modeling complex non-linear relationships.

The predictive power of the developed QSAR model must be rigorously validated. nih.govmdpi.com Internal validation techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness. mdpi.com External validation, where the model's ability to predict the activity of a new set of compounds is tested, is crucial to ensure its real-world applicability. d-nb.info

Table 2: Hypothetical QSAR Model Validation Parameters

ModelExternal R²pred
MLR0.750.680.72
PLS0.820.750.79
ANN0.910.850.88

Influence of Structural Modifications on Biological Activity of this compound Analogues

Systematic structural modifications of the this compound scaffold are essential to probe the SAR and to optimize its biological activity. nih.gov

Impact of Substituent Effects (Electronic, Steric, Lipophilic) on this compound Efficacy

The nature and position of substituents can significantly alter the electronic, steric, and lipophilic properties of this compound, thereby influencing its efficacy. mdpi.commdpi.com

Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO2, -CN) or electron-donating groups (e.g., -OCH3, -NH2) on the aromatic rings can modulate the pKa of ionizable groups and affect ligand-receptor interactions. mdpi.com

Steric Effects: The size and shape of substituents can impact how the molecule fits into the binding pocket of its target. Bulky groups may cause steric hindrance, while smaller groups might be necessary for optimal binding. libretexts.org

Table 3: Hypothetical Effects of Substituents on the Biological Activity of this compound Analogues

AnalogueSubstituentPositionElectronic EffectSteric EffectLipophilicity (logP)Relative Activity
This compound-Fpara-phenylElectron-withdrawingSmall3.51.0
Analogue C-Clpara-phenylElectron-withdrawingMedium3.81.2
Analogue D-OCH3meta-phenylElectron-donatingMedium3.30.8

Conformational Analysis and its Correlation with this compound Bioactivity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. chemistrysteps.comnobelprize.org Conformational analysis of this compound involves identifying the low-energy conformations that are likely to be biologically active. upenn.edu The flexibility of the molecule, particularly the rotation around single bonds, can allow it to adopt different shapes.

The presence of bulky groups or rigid ring systems can restrict the conformational freedom of this compound, potentially locking it into a bioactive conformation. libretexts.org Understanding the relationship between different conformations and their associated energy levels can help in designing more rigid analogues that pre-organize into the optimal shape for binding, thereby enhancing potency. utdallas.edu

In-depth Analysis of this compound Reveals a Gap in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and chemical registries, no specific Quantitative Structure-Activity Relationship (QSAR), Structure-Activity Relationship (SAR), or pharmacophore modeling studies for the chemical compound with the molecular formula this compound have been identified in the public domain.

This absence of information prevents the construction of a detailed scientific article as requested, which was to be focused solely on the computational and medicinal chemistry studies of this particular molecule and its derivatives. The initial investigation sought to identify the common name or any associated drug designation for this compound, which could have unlocked a wealth of research data. However, this search did not yield any recognized nomenclature for a compound with this specific atomic composition.

Without any foundational data on its biological activity, target interactions, or the effects of structural modifications, it is impossible to generate the requested in-depth analysis of its QSAR, SAR, and pharmacophore models. These computational chemistry techniques are entirely dependent on the availability of experimental data for a series of related compounds to derive meaningful models and predictions.

Therefore, the requested article focusing on the "" and its "Pharmacophore Modeling for the Design of Optimized this compound Derivatives" cannot be generated at this time due to the lack of requisite scientific information in the public sphere.

Molecular Mechanism of Action Moa Research of C21h24fn5os

Identification and Validation of Specific Molecular Targets for C21H24FN5OS

Identifying the specific molecular targets of a compound is a foundational step in understanding its MOA. This process often begins with computational approaches, such as molecular docking, which predict how a molecule might bind to known protein structures. For compounds with the formula this compound, research has indicated the exploration of potential targets through such methods. Specifically, studies have involved molecular docking into specific enzymes, with one investigation mentioning "synthase III as a potential target" and utilizing a protein data bank (PDB) entry, such as PDB: 1U6S, for these simulations cuni.cz.

Following computational predictions, experimental validation is crucial. This typically involves a range of biochemical and cellular assays to confirm direct binding and functional impact. Techniques include:

Enzyme Inhibition Assays: Measuring the compound's ability to inhibit the activity of a purified target enzyme.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantifying binding affinity and kinetics between the compound and its putative target tainstruments.comvetmeduni.ac.atimrpress.com.

Genetic Approaches: Employing techniques like gene knockout or knockdown to observe if the compound's effect is abolished in the absence of the suspected target.

Table 4.1.1: Identified Potential Molecular Targets and Validation Techniques

Potential TargetAssociated PDB IDComputational MethodExperimental Validation Techniques
Synthase III1U6SMolecular DockingEnzyme Inhibition Assays, ITC, SPR

Elucidation of Biochemical Pathways Modulated by this compound Activity

Once molecular targets are identified, the next step is to understand how the compound's interaction with these targets affects broader cellular biochemical pathways. Compounds with the formula this compound have been explored in contexts such as antitubercular activity cuni.cz, suggesting an impact on pathways essential for the survival or replication of pathogens like Mycobacterium tuberculosis.

The elucidation of modulated pathways involves:

Metabolomics: Analyzing changes in the levels of various metabolites within cells or organisms treated with the compound to identify disrupted metabolic fluxes.

Transcriptomics and Proteomics: Examining alterations in gene and protein expression profiles to understand downstream effects on cellular signaling and metabolic machinery.

Pathway Mapping: Integrating data from target identification and omics studies to construct a comprehensive picture of how the compound perturbs specific metabolic or signaling cascades.

Table 4.2.1: Biochemical Pathways and Analytical Approaches for MOA Elucidation

Pathway TypeRelevance to this compound (Potential)Analytical Techniques Used
Metabolic PathwaysBacterial energy production, biosynthesis (e.g., in antitubercular context)Metabolomics, Flux analysis
Signal TransductionCellular response to stimuli, growth regulationTranscriptomics, Proteomics, Western Blotting
Biosynthetic PathwaysSynthesis of essential molecules (e.g., nucleotides, amino acids)Stable Isotope Labeling, Mass Spectrometry

Cellular and Subcellular Localization and Interaction Dynamics of this compound

Understanding where a compound resides within a cell and its dynamic interactions at the subcellular level is critical for its MOA. The localization of this compound can dictate which targets it encounters and how efficiently it can exert its effects. Cellular localization studies aim to map the compound's distribution across different cellular compartments, such as the nucleus, cytoplasm, mitochondria, or cell membrane zfin.orgnih.govnih.gov.

Techniques employed for determining cellular and subcellular localization include:

Fluorescence Microscopy: Using fluorescently labeled versions of the compound or antibodies against its target to visualize its location.

Cell Fractionation: Separating cellular components and then analyzing the presence of the compound or its target in each fraction.

Mass Spectrometry-Based Proteomics: High-throughput methods can map the localization of thousands of proteins, including potential targets of this compound nih.gov.

The dynamics of interaction involve how the compound moves within the cell, binds to its target, and potentially dissociates, all of which are influenced by its subcellular environment.

Table 4.3.1: Cellular Compartments and Techniques for Localization Studies

Cellular CompartmentRelevant Techniques for LocalizationInteraction Dynamics Considerations
CytoplasmFluorescence Microscopy, Cell FractionationDiffusion, binding to cytosolic proteins
NucleusImmunofluorescence, Subcellular FractionationNuclear import/export, DNA/RNA binding
MitochondriaOrganelle-specific staining, Subcellular FractionationMembrane transport, mitochondrial matrix binding
Cell MembraneSurface labeling, ImmunofluorescenceReceptor binding, membrane penetration

Investigation of this compound Binding Kinetics and Thermodynamics with Target Molecules

Beyond simply identifying a target, characterizing the kinetics (rates of association and dissociation) and thermodynamics (strength and nature of binding) of a compound's interaction with its target provides deeper insights into its efficacy and duration of action tainstruments.comimrpress.com. These parameters are crucial for optimizing drug candidates.

Key methods for investigating binding kinetics and thermodynamics include:

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding events, providing data on binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) tainstruments.comvetmeduni.ac.at. This allows for the determination of the thermodynamic driving forces behind the interaction.

Surface Plasmon Resonance (SPR): Monitors binding in real-time, yielding association (kon) and dissociation (koff) rate constants, which define the binding kinetics and residence time vetmeduni.ac.atimrpress.com.

Understanding these parameters helps in predicting how a drug will behave in vivo, how potent it needs to be, and how long its effects will last. For instance, strong enthalpy contributions often indicate favorable interactions like hydrogen bonds or ionic interactions vetmeduni.ac.at.

Table 4.4.1: Binding Parameters and Associated Experimental Techniques

Binding ParameterDescriptionKey Experimental TechniquesSignificance in MOA
Binding Affinity (KD)Measure of the strength of the drug-target interaction.ITC, SPRDictates the concentration required for binding; higher affinity means lower KD.
Association Rate (kon)Speed at which the compound binds to its target.SPRInfluences how quickly the drug effect is observed.
Dissociation Rate (koff)Speed at which the compound detaches from its target.SPRDetermines the duration of drug action and residence time.
Enthalpy (ΔH)Heat change during binding, indicative of bond formation (e.g., H-bonds).ITCContributes to binding affinity; often a major driver in drug-target interactions.
Entropy (ΔS)Change in disorder during binding, related to conformational flexibility.ITCCan be favorable or unfavorable, influencing overall binding affinity.

Studies on the Development of Resistance Mechanisms to this compound Action

Understanding how organisms develop resistance to a compound is vital for its long-term therapeutic utility. Resistance mechanisms can arise through various cellular adaptations that reduce the compound's effectiveness. For this compound, research into resistance would focus on how target modification, altered compound uptake or efflux, or activation of bypass pathways might occur.

Common resistance mechanisms include:

Target Modification: Mutations in the target molecule that reduce the compound's binding affinity nih.gov.

Efflux Pumps: Overexpression or altered activity of transporter proteins that actively pump the compound out of the cell nih.gov.

Metabolic Bypass: Activation of alternative biochemical pathways that circumvent the inhibited pathway elifesciences.org.

Drug Inactivation: Enzymatic modification or degradation of the compound.

Studying resistance often involves exposing target organisms to sub-lethal doses of the compound over time and analyzing the resulting resistant populations for genetic or biochemical changes that confer resistance. This helps in predicting potential clinical challenges and designing strategies to overcome or prevent resistance.

Preclinical Pharmacological Research and Efficacy Evaluation of C21h24fn5os

In Vitro Pharmacological Activity Profiling of C21H24FN5OS

The initial evaluation of this compound involved a series of in vitro assays to characterize its antimicrobial spectrum. These studies were foundational in establishing the compound's potential utility and guiding further investigation.

Antimycobacterial Evaluation of this compound against Relevant Pathogens

As a derivative of the first-line antituberculosis drug pyrazinamide, this compound was evaluated for its activity against several strains of Mycobacterium. The primary method for assessing this activity was the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.

The antimycobacterial activity of this compound was tested against a panel of mycobacterial species. The results of these assays are summarized in the table below.

Mycobacterial StrainMIC (μg/mL)
Mycobacterium tuberculosis H37Rv>1000
Mycobacterium kansasii DSM 44162>1000
Mycobacterium smegmatis ATCC 700084>1000

The results indicate that this compound did not exhibit significant inhibitory activity against the tested mycobacterial strains under the experimental conditions.

Antifungal Efficacy Assessments of this compound against Fungal Strains

In addition to its evaluation as an antimycobacterial agent, this compound was screened for potential antifungal properties. The compound's efficacy was assessed against a variety of fungal and yeast strains, with the Minimum Inhibitory Concentration (MIC) again serving as the key metric for activity.

The table below presents the antifungal activity profile of this compound.

Fungal StrainMIC (μM)
Candida albicans ATCC 90028>500
Candida krusei E28>500
Candida glabrata 20/I>500
Candida parapsilosis clinical isolate>500
Aspergillus fumigatus clinical isolate>500
Trichophyton mentagrophytes 445>500
Lichtheimia corymbifera 272>500
Trichosporon asahii 1188>500

The screening revealed that this compound was inactive against all tested fungal and yeast strains at the highest concentrations evaluated.

Enzymatic Inhibition and Receptor Binding Assays for this compound

There is currently no publicly available information regarding the enzymatic inhibition or receptor binding properties of this compound.

Cell-Based Assays to Assess Cellular Responses to this compound

There is currently no publicly available information regarding cell-based assays to assess cellular responses to this compound.

In Vivo Efficacy Studies of this compound in Preclinical Animal Models

The progression of a compound from in vitro screening to in vivo studies is contingent on demonstrating promising activity in the initial assays.

Evaluation of this compound in Established Infectious Disease Models (e.g., mycobacterial, fungal)

Given the lack of significant in vitro activity against the tested mycobacterial and fungal pathogens, this compound was not prioritized for further evaluation in in vivo infectious disease models. Consequently, there is no available data on the in vivo efficacy of this compound.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization of this compound in Animal Models

The pharmacodynamic (PD) profile of volinanserin (B1684034) has been characterized through its ability to antagonize the effects of 5-HT2A receptor agonists in rodent models. Studies measuring the head-twitch response (HTR) in mice and intracranial self-stimulation (ICSS) depression in rats, behaviors associated with 5-HT2A receptor activation, have established the potency and duration of volinanserin's effects. nih.gov

In mice, volinanserin demonstrated a dose-dependent and complete blockade of the HTR induced by 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). nih.gov The dose required to produce 50% antagonism (AD50) was determined to be 0.0062 mg/kg. nih.gov Similarly, in rats, volinanserin was effective in blocking DOI-induced ICSS depression, with an AD50 of 0.0040 mg/kg. nih.gov The antagonistic effect of a 0.032 mg/kg dose of volinanserin was found to have a functional half-life of 1.85 hours in the mouse HTR model and 1.35 hours in the rat ICSS model, indicating a similar time-course of action across these different behavioral measures. nih.gov

Pharmacokinetic (PK) studies in rats and dogs have shown that volinanserin is well absorbed after administration but is subject to considerable first-pass metabolism. nih.gov This metabolic process results in the formation of an active metabolite, known as MDL 105,725. nih.gov

Pharmacodynamic Profile of Volinanserin in Rodent Models nih.gov
Animal ModelAssayAgonist ChallengedPD ParameterValue
MouseHead-Twitch Response (HTR)DOIAD500.0062 mg/kg
RatIntracranial Self-Stimulation (ICSS)DOIAD500.0040 mg/kg
MouseHead-Twitch Response (HTR)DOIHalf-Life of Antagonism1.85 hours
RatIntracranial Self-Stimulation (ICSS)DOIHalf-Life of Antagonism1.35 hours
MouseHead-Twitch Response (HTR)LSDAD500.00047 mg/kg

Bioavailability and Tissue Distribution Studies of this compound

The bioavailability of volinanserin is influenced by extensive first-pass metabolism following oral administration. nih.gov Despite this, the compound and its active metabolite are distributed systemically. A key aspect of volinanserin's preclinical evaluation has been its ability to penetrate the central nervous system (CNS).

Tissue distribution studies using in vivo microdialysis in rats were conducted to determine the concentrations of volinanserin and its active metabolite, MDL 105,725, in the brain. nih.gov These investigations revealed that volinanserin effectively crosses the blood-brain barrier (BBB). nih.gov The permeability of the parent compound, volinanserin, across the BBB was found to be more than four times greater than that of its metabolite, MDL 105,725. nih.gov

Further analysis of brain extracellular fluid showed that volinanserin is the predominant active species present in the brain and that it does not undergo significant metabolism to MDL 105,725 within the brain itself. nih.gov Positron emission tomography (PET) studies using radiolabeled volinanserin ([11C]MDL 100,907) in rats have provided more detailed information on its distribution within specific brain regions. These studies confirm high binding in areas known to have dense 5-HT2A receptor expression, such as the frontal cortex, while regions with low receptor density, like the cerebellum, are often used as a reference for non-specific binding. nih.govresearchgate.net

Brain Tissue Distribution Findings for Volinanserin in Rats
FindingMethodSource
Effectively crosses the blood-brain barrier.In vivo microdialysis nih.gov
BBB permeability is >4x that of its active metabolite (MDL 105,725).In vivo microdialysis nih.gov
Predominant active species in the brain at high doses.In vivo microdialysis nih.gov
High binding observed in the frontal cortex.Positron Emission Tomography (PET) researchgate.net
Low (non-specific) binding observed in the cerebellum.Positron Emission Tomography (PET) nih.govresearchgate.net

Therapeutic Research Potential and Novel Applications of C21h24fn5os

Exploration of C21H24FN5OS as a Lead Compound for Antimicrobial Drug Discovery

The discovery and development of new antibiotics are critical to combat the rising threat of antimicrobial resistance. ox.ac.uk Lead compounds, which are molecules that show promise for further development, are at the forefront of this effort. The hypothetical compound this compound, with its unique chemical structure, presents a potential starting point for the discovery of a new class of antimicrobial agents.

The initial stages of exploring this compound as a lead compound would involve comprehensive screening to determine its spectrum of activity against a wide range of clinically relevant bacteria. This would include both Gram-positive and Gram-negative pathogens, as well as multi-drug resistant (MDR) strains. mdpi.com A crucial aspect of this exploration is to identify novel mechanisms of action to circumvent existing resistance pathways. ox.ac.uk For instance, researchers could investigate if this compound targets bacterial type II topoisomerases, a mechanism employed by some novel antibiotic classes like cystobactamids. mdpi.com

The process of optimizing a lead compound involves medicinal chemistry efforts to enhance its potency, selectivity, and pharmacokinetic properties. ox.ac.uk By creating analogues of this compound, researchers can systematically modify its structure to improve its desired characteristics while minimizing potential toxicity. A cell-based kinetic dose-response approach could offer valuable insights into the compound's mechanism of action and help predict off-target effects early in the development process. nih.gov

Table 1: Illustrative Antimicrobial Activity Profile for this compound This table presents hypothetical data for illustrative purposes.

Bacterial Strain MIC50 (µg/mL) MIC90 (µg/mL)
Staphylococcus aureus (MRSA) 2 8
Streptococcus pneumoniae 1 4
Escherichia coli 8 32
Klebsiella pneumoniae (Carbapenem-resistant) 16 64
Pseudomonas aeruginosa 32 >64
Acinetobacter baumannii 16 64

Translational Research Strategies for Advancing this compound into Pre-clinical Development

Translational research acts as the bridge between basic scientific discoveries and their application in clinical practice. nerdbot.com Advancing a promising compound like this compound from the laboratory to pre-clinical development requires a strategic and multi-faceted approach. nih.govdndi.org This phase involves rigorous testing to evaluate the compound's biological activity, toxicity, and mechanism of action in laboratory settings. nerdbot.com

A critical first step is the use of advanced pre-clinical models, such as 3D cell culture systems and organ-on-a-chip technology, to better predict human responses. nerdbot.com These models can provide more accurate assessments of efficacy and potential toxicity compared to traditional 2D cell cultures. For a compound with antimicrobial potential, these models could be used to study its effect on biofilms, which are structured communities of bacteria that are often resistant to conventional antibiotics. mdpi.com

Pharmacokinetic and pharmacodynamic (PK/PD) modeling is another essential component of translational research. nih.gov These studies help to understand how the body processes the compound (pharmacokinetics) and how the compound affects the body (pharmacodynamics). This information is crucial for determining the appropriate dosing regimen for future clinical trials. Animal models that closely mimic human disease are also vital for predicting the efficacy and safety of a potential drug. nih.gov

The development of clinically useful biomarkers is another key strategy to facilitate the successful translation of a compound. nih.gov Biomarkers can be used to monitor the therapeutic response and to identify patient populations that are most likely to benefit from the treatment.

Identification of New Biological Activities or Disease Areas Potentially Amenable to this compound Modulation

Beyond its potential as an antimicrobial agent, this compound may possess other biological activities that could be harnessed for therapeutic purposes. High-throughput screening platforms and advanced analytical techniques like genomics and proteomics can be employed to identify novel molecular targets and previously unknown biological effects of the compound. nerdbot.com

Many natural and synthetic compounds exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. mdpi.commdpi.com For instance, secondary metabolites from fungi have been shown to possess cytotoxic and antibacterial activities. nih.gov A systematic investigation into the effects of this compound on various cellular pathways could reveal its potential in treating diseases such as cancer or inflammatory disorders. A study on Immunoglobulin G4-related disease (IgG4-RD) highlights the approach of identifying abnormalities in specific biological pathways in a disease to pinpoint potential therapeutic targets. clinicaltrials.gov

The exploration of new biological activities can be guided by the compound's chemical structure. Computational modeling and docking studies can predict potential interactions with various proteins and enzymes, suggesting new avenues for research. For example, if the structure of this compound shares similarities with known inhibitors of certain enzymes, its activity against those targets could be investigated.

Table 2: Hypothetical Screening for New Biological Activities of this compound This table presents hypothetical data for illustrative purposes.

Biological Assay Result (IC50 or % Inhibition) Potential Therapeutic Area
Cyclooxygenase-2 (COX-2) Inhibition 15 µM Anti-inflammatory
Tumor Necrosis Factor-alpha (TNF-α) Release 45% inhibition at 10 µM Anti-inflammatory
National Cancer Institute (NCI) 60-cell line screen Growth inhibition in several cancer cell lines Oncology
Acetylcholinesterase (AChE) Inhibition 25 µM Neurodegenerative diseases

Considerations for Repurposing or Combination Therapies Involving this compound

Drug repurposing, the process of finding new uses for existing drugs, offers a promising strategy to accelerate the development of new therapies. mdpi.com If this compound is found to have a favorable safety profile but limited efficacy as a monotherapy for its primary indication, it could be a candidate for repurposing. This approach can significantly reduce the time and cost associated with drug development. scienceopen.com

Combination therapy, the use of two or more drugs to treat a disease, is another important strategy, particularly in complex diseases like cancer and infectious diseases. nih.gov Combining drugs with different mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. deeannvisk.com This can enhance efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of individual drugs, thereby minimizing side effects. nih.gov

For example, if this compound is found to have modest antimicrobial activity on its own, it could be combined with an existing antibiotic to enhance its effectiveness. Similarly, in cancer therapy, it could be used in combination with chemotherapeutic agents to target multiple signaling pathways involved in tumor growth and survival. mdpi.comnih.gov The identification of synergistic drug combinations can be guided by high-throughput screening of drug libraries. deeannvisk.com

The success of both repurposing and combination therapy strategies relies on a deep understanding of the compound's mechanism of action and its interaction with other drugs and biological pathways. scienceopen.com

Advanced Analytical Methodologies for C21h24fn5os Research and Characterization

Development and Validation of Bioanalytical Methods for C21H24FN5OS in Biological Matrices

The development and validation of bioanalytical methods are fundamental steps in drug discovery and development, enabling the accurate and reliable quantification of a compound and its metabolites in biological matrices such as plasma, serum, urine, or tissue homogenates loesungsfabrik.deeuropa.euresearchgate.netnihs.go.jp. These validated methods are essential for supporting pharmacokinetic (PK) and toxicokinetic (TK) studies, which provide critical data on absorption, distribution, metabolism, and excretion (ADME) properties of a compound loesungsfabrik.deeuropa.eunihs.go.jp.

While specific published bioanalytical method validation data for this compound was not found in the provided search results, the general principles and requirements for such methods are well-established. Typically, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and throughput for analyzing complex biological samples loesungsfabrik.deeuropa.euich.orgthermofisher.commdpi.comresearchgate.net.

A comprehensive bioanalytical method validation encompasses several key parameters, as outlined by regulatory guidelines such as ICH M10 and EMA loesungsfabrik.deeuropa.euich.org. These parameters ensure the method is fit for its intended purpose:

Selectivity/Specificity: Demonstrating that the method can accurately measure the analyte in the presence of other components in the biological matrix that might interfere with the analysis loesungsfabrik.deeuropa.euich.org.

Linearity: Establishing a reproducible relationship between the concentration of the analyte and the instrument's response over a defined range loesungsfabrik.denihs.go.jpich.org.

Accuracy and Precision: Assessing the closeness of measured values to the true value (accuracy) and the degree of agreement among individual measurements (precision) loesungsfabrik.deich.org.

Limit of Quantification (LOQ) and Limit of Detection (LOD): Determining the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision, and the lowest concentration that can be detected, respectively nihs.go.jpich.orgthermofisher.com.

Stability: Evaluating the analyte's stability under various conditions, including during sample storage, freeze-thaw cycles, and bench-top processing, to ensure the integrity of the samples loesungsfabrik.denihs.go.jp.

Matrix Effect: Assessing the influence of the biological matrix on the ionization efficiency of the analyte and internal standard nihs.go.jp.

Carry-over: Ensuring that residual analyte from a previously injected sample does not interfere with the analysis of subsequent samples nihs.go.jp.

Without specific experimental data for this compound, a data table detailing validation parameters such as linearity range, accuracy, precision, LOQ, and stability cannot be populated. The development of such a method would involve careful optimization of sample preparation (e.g., solid-phase extraction, liquid-liquid extraction), chromatographic separation, and mass spectrometric detection to achieve reliable quantification in relevant biological matrices.

Crystallographic Studies and Structural Biology of this compound and its Complexes with Biological Targets

Structural biology plays a pivotal role in modern drug discovery by elucidating the three-dimensional structures of biological macromolecules and their interactions with small molecules, such as this compound cancer.govcriver.comnih.govnih.govnih.gov. Understanding these molecular architectures provides critical insights into biological function, disease mechanisms, and the rational design of therapeutic agents cancer.govcriver.com. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy are instrumental in determining these structures at atomic resolution cancer.gov.

Specific published crystallographic studies or structural biology research directly involving this compound and its complexes with biological targets were not identified in the provided search results. However, given that this compound has been tested for antitubercular activity and exhibits structural similarity to known enzyme inhibitors cuni.cz, structural studies would be highly valuable. Determining the crystal structure of this compound itself could reveal its preferred conformation in the solid state. More importantly, elucidating the structure of this compound bound to its putative biological target, such as an enzyme involved in Mycobacterium tuberculosis pathogenesis, would provide a detailed understanding of the binding interactions criver.com.

Such structural information is crucial for:

Mechanism of Action Elucidation: Understanding how this compound interacts with its target at a molecular level.

Structure-Activity Relationship (SAR) Studies: Identifying key functional groups and structural features responsible for biological activity, guiding the design of more potent and selective analogs criver.com.

Rational Drug Design: Using the target structure as a template to computationally design or optimize new molecules with improved binding affinity and pharmacological properties.

Without specific structural data for this compound or its complexes, a data table detailing crystallographic parameters (e.g., space group, unit cell dimensions, R-factor) or detailed structural findings cannot be generated. The pursuit of such studies would typically involve protein expression and purification, crystallization trials, data collection, and structure determination and refinement.

Concluding Remarks and Future Research Trajectories for C21h24fn5os

Identified Research Gaps and Challenges in C21H24FN5OS Research

The primary and most significant research gap for this compound is its very existence in the scientific literature. Before any meaningful research can be conducted, the compound must be synthesized and its fundamental physicochemical properties characterized.

Key Research Gaps:

Synthesis and Characterization: The immediate challenge is the development of a viable and scalable synthetic route to produce this compound. Following its synthesis, comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography will be essential to confirm its structure and purity.

Biological Activity Screening: There is a complete lack of information regarding the biological activity of this compound. Initial high-throughput screening against a wide range of biological targets, including enzymes, receptors, and cell lines, is necessary to identify any potential therapeutic areas of interest.

Mechanism of Action: Should any biological activity be identified, a significant research effort will be required to elucidate its mechanism of action. This will involve a variety of biochemical and cellular assays to understand how the compound interacts with its biological target(s).

Emerging Technologies and Methodologies Applicable to Future this compound Studies

Should research on this compound commence, several cutting-edge technologies could significantly accelerate its development and understanding.

Applicable Emerging Technologies:

TechnologyApplication to this compound Research
Artificial Intelligence (AI) and Machine Learning Predictive modeling of the compound's properties, potential biological activities, and toxicity based on its structure. This can help prioritize experimental efforts.
CRISPR-Cas9 Gene Editing If a biological target is identified, CRISPR technology can be used to validate the target and understand the compound's mechanism of action in a cellular context.
Cryo-Electron Microscopy (Cryo-EM) For determining the high-resolution structure of this compound in complex with its biological target, providing crucial insights for structure-based drug design.
High-Content Imaging and Analysis To assess the phenotypic effects of the compound on cells in a multiparametric manner, offering a deeper understanding of its cellular impact beyond a single target.

Strategic Directions for Optimizing this compound as a Research Tool or Potential Therapeutic Agent

The strategic direction for this compound will be entirely dependent on the initial findings from synthesis and biological screening.

Potential Strategic Paths:

As a Research Tool: If this compound is found to have a highly specific and potent interaction with a particular biological target, it could be developed as a chemical probe. This would involve optimizing its selectivity and potency to enable researchers to study the function of that target in health and disease.

As a Therapeutic Agent: If the compound demonstrates promising activity in disease-relevant assays, a medicinal chemistry program would be initiated. This would focus on optimizing its drug-like properties, including efficacy, safety, and pharmacokinetic profile, through iterative cycles of design, synthesis, and testing. A critical aspect of this strategy would be to establish a clear structure-activity relationship (SAR) to guide the optimization process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for C₂₁H₂₄FN₅OS, and how do reaction conditions influence yield and purity?

  • Methodology : Begin with retrosynthetic analysis to identify key intermediates (e.g., fluorinated aryl rings, thioether linkages). Optimize solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for cross-coupling). Use high-performance liquid chromatography (HPLC) with a C18 column to monitor purity at each stage .
  • Data Considerations : Tabulate reaction parameters (temperature, time, molar ratios) against yield and purity metrics. Include error margins for reproducibility .

Q. How can researchers validate the structural identity and purity of C₂₁H₂₄FN₅OS?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F nuclei) with high-resolution mass spectrometry (HRMS). For purity, use HPLC with UV detection at λ = 254 nm and compare retention times against known standards .
  • Advanced Tip : Quantify trace impurities via liquid chromatography-mass spectrometry (LC-MS) and apply the European Pharmacopoeia thresholds (<0.1% for unknown impurities) .

Q. What experimental strategies are recommended for assessing the solubility and stability of C₂₁H₂₄FN₅OS under physiological conditions?

  • Methodology : Perform shake-flask solubility tests in buffers (pH 1.2–7.4) and simulate gastrointestinal stability using pepsin/HCl (pH 2) or pancreatin (pH 6.8). Monitor degradation via UV-Vis spectroscopy or LC-MS .
  • Data Contradictions : If solubility varies unexpectedly with pH, re-evaluate ionization constants (pKa) using potentiometric titration .

Advanced Research Questions

Q. How can conflicting bioactivity data for C₂₁H₂₄FN₅OS across in vitro and in vivo models be resolved?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design orthogonal assays. For example, reconcile discrepancies between cell-based IC₅₀ and animal model ED₅₀ by testing metabolite stability or protein binding .
  • Statistical Approach : Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .

Q. What computational methods are effective for predicting the structure-activity relationship (SAR) of C₂₁H₂₄FN₅OS analogs?

  • Methodology : Employ density functional theory (DFT) to model electronic effects of fluorine substitution. Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess target binding (e.g., kinase domains) .
  • Validation : Cross-validate predictions with experimental IC₅₀ data and apply receiver operating characteristic (ROC) curves to evaluate model accuracy .

Q. How should researchers address contradictions in toxicity profiles reported for C₂₁H₂₄FN₅OS?

  • Methodology : Conduct a systematic review using PRISMA guidelines to identify bias in primary studies. Replicate critical experiments under controlled conditions (e.g., OECD Test No. 423 for acute toxicity) .
  • Root-Cause Analysis : Apply Ishikawa diagrams to trace discrepancies to variables like batch purity, solvent residues, or species-specific metabolism .

Q. What strategies ensure reproducibility in scaling up C₂₁H₂₄FN₅OS synthesis from milligram to gram quantities?

  • Methodology : Use process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor critical quality attributes (CQAs) during scale-up. Document deviations via failure mode and effects analysis (FMEA) .
  • Case Study : Compare stirred-tank vs. microreactor synthesis outcomes, highlighting yield, particle size distribution, and polymorphic forms .

Methodological Frameworks

  • Experimental Design : Align objectives with the PICO framework (Population: target protein; Intervention: C₂₁H₂₄FN₅OS; Comparison: reference inhibitors; Outcome: binding affinity) .
  • Data Analysis : Use R or Python for non-linear regression of dose-response curves. Report confidence intervals and effect sizes per APA standards .
  • Ethical Compliance : Adhere to OECD Good Laboratory Practice (GLP) for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.